2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide
Description
This compound is a hybrid molecule integrating two pharmacologically relevant heterocyclic systems: a 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) moiety and a 3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl group, linked via an acetamide bridge. The coumarin unit is known for its role in modulating enzyme activity (e.g., cytochrome P450 inhibition) , while the quinazolinone scaffold is associated with kinase inhibition and anticancer properties . Synthetic routes for analogous compounds often involve condensation or coupling reactions, as seen in related studies .
Properties
Molecular Formula |
C24H23N3O5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]acetamide |
InChI |
InChI=1S/C24H23N3O5/c1-14(2)11-27-13-25-20-7-4-16(9-19(20)24(27)30)26-22(28)12-31-17-5-6-18-15(3)8-23(29)32-21(18)10-17/h4-10,13-14H,11-12H2,1-3H3,(H,26,28) |
InChI Key |
RUCWYHFHWQAZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=CN(C4=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide typically involves multiple steps. One common method involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with N,N’-carbonyldiimidazole to activate the carboxylic acid group . This is followed by the reaction with 3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-amine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or chromenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Coumarin-Based Acetamides
- (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (): Structural Differences: Replaces the quinazolinone group with a chloro-phenylacetamide chain. Synthesis: Achieved via straightforward condensation, contrasting with the multi-step protocols required for quinazolinone hybrids. Functional Implications: The chloro-phenyl group introduces steric bulk and electron-withdrawing effects, which may reduce solubility compared to the target compound’s isobutyl-substituted quinazolinone .
Quinazolinone Derivatives
- 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide (): Structural Contrast: Substitutes the coumarin system with a 4-isopropylphenyl group.
- N-[3-(Dimethylamino)-2,2-dimethylpropyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide (): Modifications: Incorporates a dimethylaminopropyl group and a hydroxy-dimethylchromenone system. Physicochemical Properties: The tertiary amine improves water solubility, contrasting with the target compound’s lipophilic isobutyl chain .
Hybrid Heterocyclic Systems
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Core Heterocycle: Replaces quinazolinone with a morpholinone ring. Conformational Effects: The morpholinone’s rigidity may restrict binding modes compared to the more planar quinazolinone in the target compound .
Spectral and Physical Data
Key Research Findings and Implications
- Electronic Effects: The absence of strong electron-withdrawing groups (e.g., nitro, chloro) in the target compound may enhance metabolic stability compared to analogs like 13a or 6-chloro-quinazolinones .
- Synthetic Challenges: The hybrid structure likely requires multi-step synthesis, contrasting with simpler routes for non-hybrid analogs (e.g., ).
Areas for Further Investigation
- Biological Screening: Comparative studies on kinase inhibition, cytotoxicity, and bioavailability against analogs like 13a and quinazolinone derivatives .
- Crystallographic Analysis : Use of SHELXL or WinGX to resolve the target compound’s 3D structure, enabling direct comparison of intermolecular interactions with crystallized analogs (e.g., ).
- Structure-Activity Relationships (SAR): Systematic modification of the coumarin’s 4-methyl group or quinazolinone’s isobutyl chain to optimize potency and selectivity.
Biological Activity
The compound 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a synthetic organic molecule that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing its mechanisms of action, relevant research findings, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O5 |
| Molecular Weight | 358.39 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)OC |
Antimicrobial Properties
Research has indicated that coumarin derivatives exhibit significant antimicrobial activity. The specific compound has been shown to inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. Studies have demonstrated that it possesses a minimum inhibitory concentration (MIC) against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory properties of coumarin derivatives are well-documented. The compound has been evaluated in vitro and in vivo for its ability to reduce inflammation markers. In animal models, it has shown a decrease in pro-inflammatory cytokines and mediators, indicating its potential use in treating inflammatory diseases .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth was demonstrated in xenograft models, where it significantly reduced tumor size compared to control groups .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- DNA Gyrase Inhibition : The compound binds to the active site of DNA gyrase, preventing DNA replication.
- Cytokine Modulation : It downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Apoptosis Induction : The compound activates caspases and other apoptotic pathways leading to cancer cell death.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various coumarin derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated an MIC value of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anti-inflammatory Activity
A controlled trial involving animal models assessed the anti-inflammatory effects of the compound. Administered at a dosage of 10 mg/kg body weight, it resulted in a significant reduction in paw edema compared to untreated controls, demonstrating its potential for treating inflammatory conditions .
Study 3: Anticancer Properties
In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Additionally, flow cytometry analysis confirmed increased apoptosis rates in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
